5alpha-Cholestan-3-one
Description
Historical Perspective in Steroid Research
The significance of 5alpha-Cholestan-3-one (B1202042) in biochemical research is intrinsically linked to the broader discovery and understanding of steroid metabolism. The enzymatic process of 5-alpha reduction was first identified in steroid metabolism in 1951. nih.gov This discovery was a pivotal moment, revealing that steroids could be irreversibly converted into 5α- and 5β-stereoisomers. nih.gov Subsequent research in the following decades elucidated the critical role of these metabolic pathways.
Studies on rat liver homogenates were instrumental in characterizing the enzymes responsible for these conversions. nih.gov Research demonstrated that this compound is a key intermediate in the biosynthesis of cholestanol (B8816890) from cholesterol. researchgate.net Specifically, the enzyme cholest-4-en-3-one 5α-reductase, found predominantly in the microsomal fraction of liver cells, catalyzes the conversion of cholest-4-en-3-one to this compound. researchgate.net Further investigations have focused on its use in synthetic organic chemistry, where it serves as a precursor for creating novel heterocyclic steroid derivatives with potential pharmacological activities. researchgate.netebi.ac.uk
Position within Sterol Metabolism and Biological Significance Overview
This compound holds a central position in sterol metabolism as a key intermediate. smolecule.com It is a substrate for the enzyme cholestenone 5alpha-reductase. selleckchem.com Its formation is a critical step in the metabolic pathway that converts cholesterol to other biologically important steroids.
The primary metabolic fate of this compound is its reduction to form 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol. smolecule.comebi.ac.uk This conversion is catalyzed by 3-beta-hydroxysteroid dehydrogenase, an enzyme that requires NADPH as a cofactor. ebi.ac.uknih.gov Studies using microsomal preparations from rat liver have shown that the ratio of the 3beta-ol to the 3alpha-ol product is approximately 10:1. nih.gov
The balance between this compound and its reduced forms is crucial for maintaining metabolic homeostasis. smolecule.com It has been shown to interact with and, in some cases, inhibit certain hydroxysteroid dehydrogenases, thereby influencing the conversion rates of other related steroids. smolecule.com This interaction highlights its role in the intricate regulation of steroid hormone activity and lipid metabolism. Furthermore, this compound is involved in bile acid biosynthesis, where the 5α-isomer is considered an inactive product, potentially acting as an inhibitory step in the regulation of this pathway in humans. nih.gov
Metabolic Conversions of this compound
| Precursor | Enzyme | Product(s) |
|---|---|---|
| Cholest-4-en-3-one | Cholest-4-en-3-one 5α-reductase | This compound researchgate.net |
| This compound | 3-beta-hydroxysteroid dehydrogenase | 5alpha-cholestan-3beta-ol ebi.ac.uknih.gov |
| This compound | 3-alpha-hydroxysteroid dehydrogenase | 5alpha-cholestan-3alpha-ol ebi.ac.uknih.gov |
| 5alpha-cholestan-3beta-ol | Microsomal enzymes (reverse reaction) | This compound nih.gov |
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESKGJQREUXSRR-UXIWKSIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016294 | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-88-1 | |
| Record name | 5α-Cholestan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pha-Cholestanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 - 130 °C | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Metabolic Pathways
Mammalian Biosynthesis Pathways
In mammals, 5alpha-Cholestan-3-one (B1202042) is synthesized primarily in the liver and is an integral part of the pathway that converts cholesterol into cholestanol (B8816890).
The biosynthesis of this compound involves specific enzymatic reactions acting on cholesterol-derived precursors. A primary route involves the conversion of its corresponding alcohol, 5alpha-cholestan-3beta-ol. This reaction is catalyzed by a microsomal 3-beta-hydroxysteroid dehydrogenase, which facilitates the oxidation of the 3-beta-hydroxyl group to a ketone. nih.gov This process is reversible, with the reduction of this compound back to 5alpha-cholestan-3beta-ol also occurring. nih.gov
The primary enzyme responsible for the reduction of this compound is a 3-beta-hydroxysteroid dehydrogenase found in liver microsomes, which specifically requires NADPH as a hydrogen donor. nih.gov Interestingly, microsomal preparations can also produce a smaller amount of the 3-alpha epimer, 5alpha-cholestan-3alpha-ol, through the action of a 3-alpha-hydroxysteroid dehydrogenase that can utilize either NADH or NADPH. nih.gov The ratio of 5alpha-cholestan-3beta-ol to 5alpha-cholestan-3alpha-ol formed is approximately 10:1. nih.gov
| Enzyme | Reaction | Substrate | Product | Cofactor(s) | Cellular Location |
|---|---|---|---|---|---|
| 3-beta-hydroxysteroid dehydrogenase | Oxidation | 5alpha-cholestan-3beta-ol | This compound | NADP+ | Microsomes |
| 3-beta-hydroxysteroid dehydrogenase (reductase activity) | Reduction | This compound | 5alpha-cholestan-3beta-ol | NADPH | Microsomes nih.gov |
| 3-alpha-hydroxysteroid dehydrogenase | Reduction | This compound | 5alpha-cholestan-3alpha-ol | NADH or NADPH | Microsomes nih.gov |
This compound is a central intermediate in the catabolic pathway that degrades cholesterol. smolecule.com Its formation represents a step in the conversion of cholesterol to more polar metabolites that can be more easily eliminated from the body. The balance between this compound and its reduced forms, such as 5alpha-cholestan-3beta-ol, is crucial for maintaining metabolic homeostasis. smolecule.com This ketone intermediate connects various branches of steroid metabolism, and its metabolites can influence lipid metabolism and hormonal activities. smolecule.com The conversion of cholesterol to 5alpha-cholestan-3beta-ol, a pathway in which this compound is an obligate intermediate, has been demonstrated in animal models. nih.gov
Biosynthesis in Non-Mammalian Systems
The synthesis and transformation of sterols are not limited to mammals; plants and microbes possess sophisticated enzymatic machinery to produce and modify these compounds.
Plants synthesize a diverse array of sterols, with cholesterol being a key precursor for many bioactive metabolites, such as steroidal glycoalkaloids. researchgate.net The plant cholesterol biosynthesis pathway involves numerous enzymes, some of which have evolved through gene duplication from phytosterol biosynthetic enzymes, while others function in both pathways. researchgate.net Although this compound is not a major end-product in plants, the enzymatic capabilities for its formation exist. Plants possess enzymes like 3-beta-hydroxysteroid dehydrogenase, which can act on various sterol precursors. mdpi.com The metabolism of plant sterols is complex and essential for their growth and development, with enzymes such as C24-sterol methyltransferase and C22-sterol desaturase maintaining the balance of different sterol types. mdpi.com
Microorganisms are widely used for the bioconversion of sterols into valuable steroid drug intermediates. researchgate.net A common initial step in microbial sterol degradation is the oxidation of the 3-beta-hydroxyl group and isomerization of the double bond. mdpi.commdpi.com Cholesterol, for instance, can be converted by microbial cholesterol oxidase into cholest-4-en-3-one. mdpi.commdpi.com This bifunctional enzyme first oxidizes the 3β-hydroxy group to a 3-keto group, forming the unstable intermediate cholest-5-en-3-one, and then isomerizes the double bond from the Δ5 to the Δ4 position. mdpi.com
Cholest-4-en-3-one is a critical branch-point intermediate. While many gut microbes subsequently reduce it to the 5-beta isomer (coprostanone), other microbial systems can perform different transformations. mdpi.com These microbial transformation processes are of significant industrial interest as they provide an effective method to produce key steroid intermediates like 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD) from phytosterols (B1254722) through the degradation of the sterol side-chain. researchgate.net
| Enzyme | Reaction Type | Substrate | Product |
|---|---|---|---|
| Cholesterol Oxidase (ChOx) | Oxidation/Isomerization | Cholesterol | Cholest-4-en-3-one mdpi.commdpi.com |
| 3β-hydroxy-Δ5-steroid dehydrogenase (3β-HSD) | Oxidation/Isomerization | Cholesterol | Cholest-4-en-3-one mdpi.com |
| 3-oxo-Δ4-steroid 5β-reductase | Reduction | Cholest-4-en-3-one | Coprostanone (5β-cholestan-3-one) mdpi.com |
Enzymatic Transformations and Stereochemical Outcomes
Reductase-Mediated Conversions
The conversion of 5alpha-Cholestan-3-one (B1202042) to its 3β-hydroxy epimer, 5alpha-cholestan-3beta-ol, is a key reaction catalyzed by 3β-Hydroxysteroid Dehydrogenase (3β-HSD).
Research conducted on rat liver has localized the 3β-HSD responsible for the reduction of this compound primarily to the microsomal fraction of the cell. nih.gov This enzyme exhibits a specific requirement for the cofactor NADPH to act as the hydrogen donor in the reduction reaction. nih.gov Notably, it is distinct from other known 3β-hydroxysteroid dehydrogenases of the C(19) series in that it is inactive in the presence of NADH. nih.gov
| Enzyme Activity | Subcellular Localization | Cofactor Requirement |
| This compound reduction | Microsomal fraction (Rat Liver) | NADPH |
The enzymatic action of microsomal preparations on this compound is highly stereoselective, though not exclusively so. The primary product is the 3β-epimer, 5alpha-cholestan-3beta-ol. nih.gov However, the 3α-epimer, 5alpha-cholestan-3alpha-ol, is also formed. nih.gov The reaction demonstrates a strong preference for the formation of the 3β-epimer, with a resulting product ratio of approximately 10:1 (3β-epimer to 3α-epimer). nih.gov This ratio was found to be independent of the sex of the animal from which the liver microsomes were sourced. nih.gov
| Substrate | Enzyme Source | Product Epimers | Product Ratio (β:α) |
| This compound | Rat Liver Microsomes | 5alpha-cholestan-3beta-ol, 5alpha-cholestan-3alpha-ol | ~10:1 |
The 3β-HSD enzyme demonstrates marked substrate specificity. Microsomal preparations containing the enzyme did not catalyze the reduction of the 3-keto groups on related steroids such as cholest-4-en-3-one, cholest-5-en-3-one, or 5beta-cholestan-3-one (B52462) to their corresponding 3β-hydroxy forms. nih.gov
The inhibition kinetics of the conversion of this compound have also been investigated. The reaction is only slightly inhibited by its product, 5alpha-cholestan-3beta-ol, or by other monohydroxy steroids. nih.gov In contrast, strong inhibitory effects were observed with the presence of other specific steroids, indicating potential competitive interactions at the enzyme's active site. nih.gov
| Inhibitor | Effect on this compound Reduction |
| 5alpha-cholestan-3beta-ol | Slight inhibition |
| Other monohydroxy steroids | Slight inhibition |
| Cholest-5-en-3-one | Strong inhibition |
| 5alpha-cholestane-3beta,7alpha-diol | Strong inhibition |
| 5alpha-cholestan-7-on-3beta-ol | Strong inhibition |
Concurrent with the formation of the 3β-epimer, this compound is also a substrate for 3α-Hydroxysteroid Dehydrogenase (3α-HSD), leading to the production of 5alpha-cholestan-3alpha-ol.
The 3α-HSD enzyme involved in the reduction of this compound in rat liver microsomes demonstrates flexibility in its cofactor requirements. nih.gov This enzyme can utilize either NADH or NADPH as the hydrogen donor to catalyze the formation of 5alpha-cholestan-3alpha-ol. nih.gov This dual cofactor capability distinguishes it from the microsomal 3β-HSD that acts on the same substrate. nih.gov Similarly, a purified 3α-HSD from rat liver supernatant, which reduces other steroid substrates, also showed activity with both NADPH and NADH, although it had higher activity with NADPH. nih.gov
| Enzyme | Substrate | Cofactor(s) |
| 3α-Hydroxysteroid Dehydrogenase | This compound | NADH or NADPH |
3α-Hydroxysteroid Dehydrogenase Activity
Stereoselective Formation of 3α-Epimers
The enzymatic reduction of 5α-Cholestan-3-one can result in the formation of both 3β- and 3α-hydroxy epimers. While the 3β-epimer, 5α-cholestan-3β-ol (cholestanol), is often the major product, the stereoselective formation of the 3α-epimer, 5α-cholestan-3α-ol, is also a notable metabolic pathway. In studies utilizing rat liver microsomal preparations, the reduction of 5α-Cholestan-3-one yields both epimers. The enzyme responsible for the formation of the 3α-ol is a 3α-hydroxysteroid dehydrogenase. This enzyme demonstrates flexibility in its cofactor requirements, being able to utilize either NADH or NADPH as the hydrogen donor nih.gov.
Research has shown that the ratio of the formed 3β-epimer to the 3α-epimer is approximately 10:1. This ratio appears to be independent of the sex of the animal from which the liver microsomes were prepared, suggesting a consistent stereochemical preference in this particular enzymatic environment nih.gov.
Reversibility of Reactions and Oxidative Processes
The enzymatic transformations involving 5α-Cholestan-3-one are not unidirectional. The interconversion between the ketone and its corresponding hydroxylated forms is a reversible process. Specifically, the reduction of 5α-Cholestan-3-one to 5α-cholestan-3β-ol can be reversed through an oxidative process.
Liver microsomal preparations have been shown to catalyze the oxidation of 5α-cholestan-3β-ol back to 5α-Cholestan-3-one nih.gov. This reverse reaction, known as the cholestanone reductase reaction, is dependent on the presence of oxygen and an NADP-generating system, highlighting the role of cofactors in determining the direction of the metabolic pathway nih.gov. This reversibility is crucial for maintaining the balance of these steroids within the cell.
Involvement in Specific Metabolic Cycles
Bile Acid Biosynthesis Pathways
Intermediate Roles of Related Oxysterols
Oxysterols, which are oxidized derivatives of cholesterol, are fundamental intermediates in the synthesis of bile acids nih.govnih.gov. The biosynthesis of bile acids occurs via two primary routes: the classical (or neutral) pathway and the alternative (or acidic) pathway frontiersin.orgnih.govyoutube.comgosset.aiyoutube.com.
In the classical pathway, the process is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which produces 7α-hydroxycholesterol nih.govfrontiersin.orgnih.gov. The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1), leading to the formation of 27-hydroxycholesterol (B1664032) nih.govnih.gov. These initial enzymatic steps are critical as they commit cholesterol to the bile acid synthesis cascade. Further enzymatic modifications to these initial oxysterols, including hydroxylations and side-chain oxidation, are necessary to produce the primary bile acids, cholic acid and chenodeoxycholic acid frontiersin.orgnih.gov.
Brassinosteroid Biosynthesis in Plant Systems
In the plant kingdom, compounds structurally related to 5α-Cholestan-3-one are crucial intermediates in the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation. The biosynthesis of these plant hormones begins with sterol precursors like campesterol (B1663852) nih.govfrontiersin.org.
A key step in the brassinosteroid pathway is the 5α-reduction of a cholest-4-en-3-one intermediate. The enzyme responsible for this reaction in Arabidopsis thaliana is DET2, a steroid 5α-reductase. DET2 catalyzes the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one nih.govnih.gov. This reaction is a critical, early step in the pathway leading to the synthesis of brassinolide, one of the most active brassinosteroids nih.gov. Furthermore, cholesterol serves as a precursor for the synthesis of C27-brassinosteroids, where it is converted to cholestanol (B8816890) by the 5α-reductase DET2 frontiersin.org. The central role of this 5α-reduction step highlights a conserved biochemical logic between animal and plant steroid metabolism.
Biological Functions and Physiological Significance
Role in Cellular Homeostasis and Lipid Regulation
5alpha-Cholestan-3-one (B1202042), also known as coprostanone, is a key intermediate in the biosynthesis of other steroids, thereby influencing hormonal activities and lipid metabolism. Its role in maintaining metabolic stability is critical, with a delicate balance between its oxidized and reduced forms, such as 5alpha-cholestan-3beta-ol, being essential for cellular homeostasis. The compound is a substrate for cholestenone 5alpha-reductase, which facilitates its conversion into other biologically active steroidal molecules that can interact with cellular receptors, thus affecting hormone regulation and metabolic pathways.
The metabolic conversion of this compound is a pivotal step in various biochemical pathways. The enzyme 3-beta-hydroxysteroid dehydrogenase, requiring NADPH as a cofactor, catalyzes its reduction to 5alpha-cholestan-3beta-ol. nih.gov This process is integral to the biosynthesis of cholestanol (B8816890). nih.gov In rat liver microsomes, the conversion of this compound also yields 5alpha-cholestan-3alpha-ol, with the ratio of the 3beta-epimer to the 3alpha-epimer being approximately 10:1. nih.gov Furthermore, this compound can act as an inhibitor of certain hydroxysteroid dehydrogenases, which impacts the conversion rates of related steroids.
Neurological and Synaptic Modulation
Research has illuminated the significant effects of this compound on the nervous system, particularly at the synaptic level. Its influence on synaptic vesicle dynamics and membrane properties underscores its role as a modulator of neurotransmission.
Effects on Synaptic Vesicle Dynamics
Studies on the mouse neuromuscular junction have demonstrated that this compound can alter synaptic vesicle cycling. nih.gov While it does not affect the spontaneous release of neurotransmitters, it has been shown to decrease the amplitude of evoked endplate currents (EPCs) triggered by single action potentials. nih.gov During high-frequency stimulation, treatment with this compound leads to an increased depression of EPC amplitude and a slower rate of exocytosis from synaptic vesicles. nih.gov Interestingly, the recycling time of the vesicles remains unchanged, suggesting that the compound reduces the number of vesicles actively participating in neurotransmitter release. nih.gov
| Parameter | Effect of this compound (200 nM) | Reference |
| Miniature Endplate Current (MEPC) Amplitude | No impact | nih.gov |
| Miniature Endplate Current (MEPC) Frequency | No impact | nih.gov |
| Evoked Endplate Current (EPC) Amplitude (single AP) | Decreased | nih.gov |
| EPC Amplitude Depression (high-frequency stimulation) | Increased | nih.gov |
| Synaptic Vesicle Exocytosis Rate (high-frequency stimulation) | Slowed | nih.gov |
| Vesicle Recycling Time | No change | nih.gov |
Membrane Property Alterations and Lipid Raft Interactions
The effects of this compound on synaptic transmission are linked to its ability to alter the physical properties of the cell membrane, particularly its interactions with lipid rafts. nih.gov Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction and protein trafficking. This compound has been found to reduce the staining of synaptic regions with markers for lipid rafts, indicating a disruption or alteration of these domains. nih.gov This alteration of membrane properties is dependent on the presence of membrane cholesterol, as cholesterol saturation or depletion significantly diminishes the effects of this compound on synaptic vesicle dynamics and lipid raft integrity. nih.gov
Interactions with Specific Sterol-Binding Proteins
The movement of sterols within the cell is tightly regulated by specific binding proteins. While direct binding studies of this compound with many of these proteins are limited, its structural similarity to cholesterol and its position in cholesterol metabolism suggest important interactions within the lysosomal system.
NPC2 Protein Binding and Lysosomal Sterol Transport Mechanisms
Niemann-Pick C2 (NPC2) is a soluble lysosomal protein that plays a critical role in the transport of cholesterol out of the lysosomes. Mutations in the gene encoding NPC2 lead to the lysosomal storage disorder Niemann-Pick type C disease, characterized by the accumulation of unesterified cholesterol. nih.govmdpi.com NPC2 binds to cholesterol and facilitates its transfer to the integral membrane protein Niemann-Pick C1 (NPC1). mdpi.com Given that this compound is a metabolite of cholesterol, it is present in the cellular environment where these transport processes occur. The proper functioning of the NPC1/NPC2 transport system is crucial for maintaining cellular cholesterol homeostasis, and disruptions in this pathway can lead to the accumulation of cholesterol and its metabolites.
Implications in Disease Pathogenesis and Biomarker Potential
The metabolism of cholesterol and related sterols is often altered in various disease states. Consequently, this compound and its metabolites have been investigated for their potential roles in disease pathogenesis and as biomarkers.
Elevated levels of a downstream metabolite of cholesterol, cholestane-3β,5α,6β-triol, have been identified as a sensitive, though not entirely specific, biomarker for Niemann-Pick type C disease. nih.govnih.gov This metabolite is also found at high levels in other lysosomal storage disorders such as Cerebrotendinous Xanthomatosis and Lysosomal Acid Lipase deficiency. nih.govnih.gov Cerebrotendinous Xanthomatosis is characterized by an abnormal accumulation of cholestanol, a product of the metabolic pathway involving this compound. nih.gov
Furthermore, the 5β isomer of cholestan-3-one, 5β-cholestan-3-one (coprostanone), has been linked to colon cancer. Studies have shown that fecal levels of this isomer are increased in patients with colon cancer and adenomatous polyps. caymanchem.com
| Compound | Associated Disease(s) | Biomarker Potential | Reference |
| Cholestane-3β,5α,6β-triol | Niemann-Pick type C, Cerebrotendinous Xanthomatosis, Lysosomal Acid Lipase deficiency | Sensitive biomarker for NPC disease | nih.govnih.gov |
| 5β-Cholestan-3-one | Colon cancer, Adenomatous polyps | Increased fecal levels observed in patients | caymanchem.com |
Cerebrotendinous Xanthomatosis (CTX)
Cerebrotendinous Xanthomatosis (CTX) is a rare autosomal recessive genetic disorder characterized by the accumulation of cholestanol and cholesterol in various tissues, particularly the brain, tendons, and lenses of the eyes nih.govrarediseases.org. This accumulation is due to mutations in the CYP27A1 gene, which leads to a deficiency of the mitochondrial enzyme sterol 27-hydroxylase rarediseases.org. This enzyme is crucial for the synthesis of bile acids from cholesterol rarediseases.org.
In the context of CTX, this compound is an important intermediate in the biosynthetic pathway that leads to the accumulation of cholestanol. While the biosynthesis of cholestanol in CTX originates from cholesterol, it does not proceed directly from earlier 5alpha-H-saturated precursors but rather through an accentuation of the normal biosynthetic pathway nih.govnih.gov.
A key precursor in this pathological pathway is 7α-hydroxy-4-cholesten-3-one. This compound can cross the blood-brain barrier much more efficiently than cholestanol itself researchgate.net. Once in the brain, it is converted to cholestanol by neurons, astrocytes, and microglia, leading to the neurological manifestations of CTX researchgate.net. The conversion of 7α-hydroxy-4-cholesten-3-one to cholestanol involves a series of enzymatic reactions researchgate.net.
One of the critical steps in the formation of cholestanol is the reduction of a 3-keto group. The enzyme 3-beta-hydroxysteroid dehydrogenase, found mainly in the microsomal fraction of liver cells, catalyzes the conversion of this compound to 5alpha-cholestan-3beta-ol (cholestanol) nih.gov. This reaction requires NADPH as a hydrogen donor nih.gov. Research has also shown that microsomal preparations acting on this compound can also produce the 3alpha-epimer, 5alpha-cholestan-3alpha-ol, with a ratio of approximately 10:1 for the 3beta-ol to the 3alpha-ol nih.gov.
Furthermore, studies have indicated that in CTX, there is an increased production of 4-cholesten-3-one (B1668897) from cholesterol in the liver nih.gov. This intermediate is then primarily converted to cholestanol, suggesting that the enhanced formation of 4-cholesten-3-one contributes to the increased production of cholestanol in this disease nih.gov. In contrast, 7α-hydroxy-4-cholesten-3-one is a precursor for bile acids and not directly for cholestanol nih.gov. Another novel pathway for cholestanol biosynthesis involving 7α-hydroxylated intermediates has been identified and is suggested to be accelerated in patients with CTX, further contributing to cholestanol accumulation nih.gov.
Key Biochemical Markers in Cerebrotendinous Xanthomatosis
| Biomarker | Status in CTX | Significance |
|---|---|---|
| Cholestanol | Highly Elevated | Hallmark diagnostic marker, accumulates in various tissues frontiersin.org. |
| 7α-hydroxy-4-cholesten-3-one | Elevated | Precursor that crosses the blood-brain barrier to form cholestanol in the brain researchgate.netfrontiersin.org. |
| Bile Alcohols (Glucuronides) | High Levels in Plasma and Urine | Indicates abnormal bile acid synthesis pathway frontiersin.org. |
| Chenodeoxycholic Acid | Decreased Levels | A primary bile acid whose synthesis is impaired frontiersin.org. |
Association with Oxidative Stress and Oxysterol Toxicity
Oxysterols, which are oxidized derivatives of cholesterol, are implicated in various pathological conditions through the induction of oxidative stress. While direct and extensive research on this compound's role in oxidative stress is still emerging, studies on closely related cholestane (B1235564) derivatives provide significant insights into its potential mechanisms of toxicity.
A related compound, cholestane-3β,5α,6β-triol, has been shown to be one of the more toxic oxysterols nih.gov. Its cytotoxicity is associated with the induction of reactive oxygen species (ROS) nih.gov. Specifically, cholestane-3β,5α,6β-triol has been found to enhance the production of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂) in isolated mitochondria nih.gov. This increase in ROS can lead to oxidative damage to mitochondrial membrane lipids and proteins, resulting in mitochondrial dysfunction, which is a key event in apoptosis (programmed cell death) nih.gov.
The cytotoxicity of cholestane-3β,5α,6β-triol has been observed in various cell types, including intestinal epithelial crypt cells nih.gov. In these cells, the compound was found to decrease the levels of cellular sulfhydryl (SH) groups, such as glutathione (B108866), which are crucial for antioxidant defense nih.gov. This depletion of antioxidants further contributes to a state of oxidative stress.
Furthermore, the protective effects of antioxidants against the toxicity of cholestane-3β,5α,6β-triol have been demonstrated. For instance, ebselen, a compound with glutathione peroxidase-like activity, has been shown to inhibit the cytotoxicity induced by this oxysterol by reducing intracellular ROS levels nih.gov. This finding underscores the central role of oxidative stress in the toxic effects of this class of compounds.
Given that this compound is a structurally related cholestane derivative, it is plausible that it may also contribute to or be a marker of oxidative stress, although further specific research is required to fully elucidate its role.
Effects of Cholestane-3β,5α,6β-triol on Cellular Components
| Cellular Component/Process | Effect of Cholestane-3β,5α,6β-triol | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Increased production of O₂⁻ and H₂O₂ | nih.gov |
| Mitochondrial Function | Induces dysfunction, including opening of the permeability transition pore and release of cytochrome c | nih.gov |
| Cellular Thiols (e.g., Glutathione) | Decreased levels | nih.gov |
| Cell Viability | Decreased in a dose- and time-dependent manner | nih.gov |
| Lipid Peroxidation | Increased formation of malondialdehyde (MDA) | nih.gov |
Relevance in Steroid-Related Conditions
The metabolism of steroids is a complex process, and alterations in the levels and activities of various intermediates can have significant physiological consequences. This compound, as part of the steroid metabolic pathway, is relevant in several steroid-related conditions, particularly those involving the action of the enzyme 5-alpha reductase.
Benign Prostatic Hyperplasia (BPH): BPH is a common condition in aging men characterized by the non-cancerous enlargement of the prostate gland nih.gov. The growth of the prostate is driven by the androgen dihydrotestosterone (B1667394) (DHT), which is formed from testosterone (B1683101) by the action of 5-alpha reductase nih.govwustl.edu. Inhibitors of 5-alpha reductase, such as finasteride (B1672673) and dutasteride, are effective treatments for BPH as they reduce the levels of DHT, leading to a decrease in prostate volume and improvement in urinary symptoms nih.govwustl.edu. The relevance of this compound in this context is through the pathway it shares with DHT synthesis. While not directly an androgen, its formation and metabolism are linked to the same enzymatic machinery that regulates androgen levels in the prostate. The inhibition of 5-alpha reductase not only affects DHT production but can also influence the levels of other 5-alpha reduced steroids. Studies have shown that herbal compounds with 5-alpha reductase inhibitory and antioxidant properties can be effective in animal models of BPH frontiersin.orgmdpi.com.
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5alpha-cholestan-3beta-ol |
| 5alpha-cholestan-3alpha-ol |
| 7α-hydroxy-4-cholesten-3-one |
| Androstenedione |
| Astaxanthin |
| Chenodeoxycholic acid |
| Cholic acid |
| Cholesterol |
| Cholestane-3β,5α,6β-triol |
| Dehydroepiandrosterone (DHEA) |
| DHEA sulfate (B86663) (DHEAS) |
| Dihydrotestosterone (DHT) |
| Dutasteride |
| Ebselen |
| Epigallocatechin-3-gallate |
| Finasteride |
| Genistein |
| Glutathione |
| Isoflavones |
| Kolaviron |
| Malondialdehyde |
Reaction Chemistry and Derivatization for Research
Chemoenzymatic Transformations
The biotransformation of 5α-Cholestan-3-one is a key area of study in understanding steroid metabolism. Enzymes play a crucial role in the stereoselective reduction of the 3-keto group. In rat liver, 3-hydroxysteroid dehydrogenases catalyze the conversion of 5α-Cholestan-3-one to its corresponding 3-hydroxy epimers. nih.gov
The primary enzyme, a 3-beta-hydroxysteroid dehydrogenase located in the microsomal fraction, utilizes NADPH as a hydrogen donor to produce 5α-cholestan-3β-ol. nih.gov This enzyme is distinct from those in the C(19) steroid series as it is inactive with NADH. nih.gov Concurrently, a 3-alpha-hydroxysteroid dehydrogenase, which can use either NADH or NADPH, reduces 5α-Cholestan-3-one to 5α-cholestan-3α-ol. nih.gov The formation of the 3β-ol is significantly favored, with the ratio of 5α-cholestan-3β-ol to 5α-cholestan-3α-ol being approximately 10:1. nih.gov
The reverse reaction, the oxidation of 5α-cholestan-3β-ol back to 5α-Cholestan-3-one, is also catalyzed by the microsomal fraction in the presence of oxygen and an NADP-generating system. nih.gov
| Substrate | Enzyme/System | Cofactor | Product(s) | Approximate Ratio |
|---|---|---|---|---|
| 5α-Cholestan-3-one | 3-beta-hydroxysteroid dehydrogenase | NADPH | 5α-cholestan-3β-ol | 10:1 |
| 5α-Cholestan-3-one | 3-alpha-hydroxysteroid dehydrogenase | NADPH or NADH | 5α-cholestan-3α-ol | |
| 5α-cholestan-3β-ol | Microsomes + O₂ | NADP-generating system | 5α-Cholestan-3-one | N/A |
Synthetic Methodologies for Analogues
5α-Cholestan-3-one is a valuable starting material for the synthesis of a wide range of steroidal analogues. Its chemical structure allows for the introduction of new functional groups and ring systems, leading to compounds with potentially novel properties.
The incorporation of heterocyclic moieties into the steroid framework can significantly alter its chemical and pharmacological properties. nih.govbeilstein-journals.org A common strategy involves the reaction at or near the C-3 ketone of 5α-Cholestan-3-one. For instance, spiro 1,3-thiazolidine derivatives can be synthesized from 2α-bromo-5α-cholestan-3-one, a direct derivative of 5α-Cholestan-3-one. The reaction of 2α-bromo-5α-cholestan-3-one with 2-aminoethanethiol in benzene (B151609) yields a spiro 1,3-thiazolidine 3-oxosteroid derivative stereoselectively. nih.govbeilstein-journals.org Similarly, reacting the bromo-ketone with 2-aminobenzenethiol in pyridine (B92270) produces a spiro derivative incorporating a benzothiazole (B30560) moiety. nih.govbeilstein-journals.org These reactions demonstrate a pathway to fuse thiazole-containing rings onto the cholestane (B1235564) skeleton.
Spiro compounds, characterized by two rings sharing a single atom, represent a significant class of steroidal analogues. The ketone at C-3 of 5α-Cholestan-3-one is an ideal anchor point for constructing spirocyclic systems.
One reported method involves the synthesis of 3-spiropyrrolidines. nih.govbeilstein-journals.org This is achieved by first converting 5α-Cholestan-3-one into its N-tosylhydrazone. nih.govbeilstein-journals.org This intermediate then undergoes microwave-assisted reaction with (3-azidopropyl)boronic acid and a carbonate base to yield the 3-spiropyrrolidine derivative in high yield as a mixture of diastereomers. beilstein-journals.org
Another key example is the synthesis of spiro 1,3-thiazolidines from 2α-bromo-5α-cholestan-3-one. nih.govbeilstein-journals.org The treatment of this bromo-derivative with 2-aminoethanethiol under different solvent conditions (benzene or pyridine) leads to the formation of various spiro 1,3-thiazolidine derivatives. nih.govbeilstein-journals.org For example, the reaction in benzene over 168 hours results in a 66% yield of a spiro 1,3-thiazolidine 3-oxosteroid. nih.govbeilstein-journals.org
| Starting Material | Key Reagents | Reaction Type | Spiro Product Class |
|---|---|---|---|
| 5α-Cholestan-3-one | 1. p-toluenesulfonyl hydrazide 2. (3-azidopropyl)boronic acid, K₂CO₃/Cs₂CO₃, microwave | Addition, Cyclization | Spiropyrrolidine |
| 2α-bromo-5α-cholestan-3-one | 2-aminoethanethiol, benzene | Condensation, Cyclization | Spiro 1,3-thiazolidine |
| 2α-bromo-5α-cholestan-3-one | 2-aminobenzenethiol, pyridine | Condensation, Cyclization | Spiro 1,3-benzothiazolidine |
Stereoselectivity is paramount in steroid synthesis due to the profound impact of stereochemistry on biological function. Research has focused on the stereoselective synthesis of various cholestane derivatives, which can be conceptually linked to precursors like 5α-Cholestan-3-one. For example, the synthesis of 4α-bromo-5α-cholestan-3β-ol and various nor-5α-cholestan-3β-ol derivatives has been described. researchgate.net These syntheses highlight methods to control the stereochemistry at different positions of the cholestane core, which is fundamental for creating specific analogues for research, such as studying in vivo cholesterol metabolism. researchgate.net The reduction of the 3-keto group of 5α-Cholestan-3-one is a key step where stereoselectivity can be directed to yield either the 3α- or 3β-hydroxy derivative, which then serves as a precursor for further modifications.
Oxidative and Rearrangement Reactions
Oxidative and rearrangement reactions of 5α-Cholestan-3-one and its derivatives open pathways to other classes of steroids. These reactions can involve fragmentations of the steroid rings or rearrangements driven by the introduction of an oxidizing agent. An example of such a transformation is the oxidative fragmentation of 5-hydroxy-1-oxo-5α-cholestan-3β-yl acetate, a derivative that can be prepared from precursors related to 5α-Cholestan-3-one. researchgate.net Such reactions can lead to seco-steroids, where one of the rings is opened, fundamentally altering the molecular architecture. Allylic oxidation with rearrangement is another important reaction type in steroid chemistry, where an allylic C-H bond is oxidized, often leading to a transposed enone product, a reaction driven by greater product stability. wordalchemytranslation.com These methodologies are instrumental in converting the basic cholestane framework into more complex or functionally diverse structures.
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Separation Techniques
Chromatography is the cornerstone of sterol analysis, providing the necessary separation from complex sample constituents. Gas and liquid chromatography, especially when coupled with mass spectrometry, are the most powerful tools for the analysis of 5alpha-Cholestan-3-one (B1202042).
Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. austinpublishinggroup.com For sterols like this compound, which may require derivatization to increase volatility, GC offers high-resolution separation. aocs.org The choice of detector is critical and depends on the required sensitivity and selectivity.
Flame Ionization Detector (FID): The FID is one of the most widely used detectors in GC due to its high sensitivity towards organic compounds, robustness, and a wide linear range. phenomenex.com It operates by pyrolyzing the eluted compounds in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the amount of analyte. phenomenex.comchromatographytoday.com The GC-FID method has demonstrated good accuracy and precision in the determination of various non-cholesterol sterols. nih.gov
Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to all compounds, but it has lower sensitivity compared to the FID. phenomenex.com It measures the change in thermal conductivity of the carrier gas caused by the eluting analyte. lcservicesltd.co.uk Its non-destructive nature is an advantage, although it is less commonly used for trace-level sterol analysis.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry acts as a highly specific and sensitive detector. GC-MS provides not only quantitative data but also structural information based on the mass spectrum of the analyte, which is invaluable for unequivocal identification. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS for sterol analysis.
| Detector | Principle of Operation | Selectivity | Sensitivity | Key Advantages |
|---|---|---|---|---|
| Flame Ionization Detector (FID) | Measures the increase in ions generated when the sample is burned in a hydrogen flame. chromatographytoday.com | Responds to most organic compounds containing carbon. phenomenex.com | High (nanogram to picogram levels). | High sensitivity, wide linear range, robust. nih.gov |
| Thermal Conductivity Detector (TCD) | Measures the difference in thermal conductivity between the carrier gas and the analyte/carrier gas mixture. lcservicesltd.co.uk | Universal (responds to all compounds). | Low (microgram to nanogram levels). | Non-destructive, simple design. phenomenex.com |
| Mass Spectrometer (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Highly selective, based on mass fragmentation patterns. lcservicesltd.co.uk | Very High (picogram to femtogram levels). | Provides structural information for compound identification. nih.gov |
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), has become a dominant technique for steroid analysis. rsc.org It is highly suitable for compounds that are not sufficiently volatile or are thermally labile, and it often requires less complex sample derivatization compared to GC. nih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity. rsc.org Reverse-phase HPLC is a common separation mode, where sterols are resolved on a C18 column. lipidmaps.org
The use of tandem mass spectrometry (LC-MS/MS) further enhances the capabilities of LC-MS, providing a superior level of specificity and sensitivity, which is essential for quantifying low-level analytes in complex biological matrices. sigmaaldrich.com This technique has gained popularity over traditional immunoassays for steroid measurement due to its improved reliability and specificity. nih.govthermofisher.com
In LC-MS/MS, a precursor ion corresponding to the analyte of interest (in this case, this compound) is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, often referred to as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interferences, leading to lower limits of quantification. nih.gov The high specificity of MS/MS detection allows for greater flexibility in chromatographic separations, often enabling faster analysis times. sigmaaldrich.com
Liquid Chromatography (LC) Coupled with Mass Spectrometry
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. The choice of protocol depends on the nature of the sample (e.g., serum, plasma, tissue) and the analytical technique being used.
Chemical derivatization is often employed to improve the analytical properties of target compounds. researchgate.net For this compound, derivatization can enhance volatility for GC analysis or improve ionization efficiency for LC-MS analysis. aocs.orgddtjournal.com
For GC Analysis: The ketone group at the C-3 position of this compound is a primary target for derivatization. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with ketones to form oxime derivatives. sigmaaldrich.comnih.gov These derivatives are more volatile and can be detected with high sensitivity using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. nih.govresearchgate.net Silylation is another common technique for sterols, targeting hydroxyl groups, but for ketones, oxime formation is more specific. aocs.org
For LC-MS Analysis: While not always necessary, derivatization can significantly enhance the ionization efficiency of sterols in ESI-MS, leading to improved sensitivity. ddtjournal.com Reagents that introduce a permanently charged group or a readily ionizable moiety are often used. For ketones, reagents like Girard's reagents (T and P) can introduce a quaternary ammonium (B1175870) group, making the molecule highly responsive in positive ion ESI. Derivatization can also improve chromatographic separation and reduce matrix effects. researchgate.net
| Technique | Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| GC-MS | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | Forms volatile oxime derivative, enhances sensitivity for ECD and NCI-MS detection. sigmaaldrich.comnih.gov |
| GC-MS | Hydroxylamine HCl / O-Alkylhydroxylamine HCl | Ketone | Forms stable oxime derivatives suitable for selective detection. gcms.czresearchgate.net |
| LC-MS/MS | Girard's Reagents (T & P) | Ketone | Introduces a permanently charged quaternary ammonium group to enhance ESI+ ionization efficiency. |
| LC-MS/MS | Amplifex / PTAD | Diene (if present) | Increases ionization efficiency and detection sensitivity for specific sterol structures. nih.gov |
When analyzing biological samples like serum or plasma, endogenous components such as phospholipids, proteins, and other lipids can interfere with the analysis, a phenomenon known as the matrix effect. sigmaaldrich.com Matrix effects can lead to ion suppression or enhancement in LC-MS, compromising the accuracy and precision of quantification. nih.gov Therefore, efficient clean-up procedures are essential.
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. While effective at removing proteins, it does not significantly remove other interferences like phospholipids, which can still cause matrix effects. sigmaaldrich.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It is a common method for extracting steroids from aqueous biological fluids using an organic solvent. nih.gov LLE can be effective at removing proteins and some polar interferences but can be labor-intensive and may form emulsions. biotage.com
Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that provides cleaner extracts compared to PPT and LLE. nih.govrsc.org It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent. thermofisher.com C18 and polymeric reversed-phase sorbents are commonly used for steroid extraction from serum and plasma. thermofisher.comphenomenex.com SPE is highly effective at removing interfering substances, including phospholipids, from lipid-rich samples. sigmaaldrich.comnih.gov
| Clean-up Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, low cost. | Does not effectively remove other matrix components like phospholipids. sigmaaldrich.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good removal of polar interferences. nih.gov | Labor-intensive, potential for emulsion formation, uses larger solvent volumes. biotage.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. thermofisher.com | Provides very clean extracts, high recovery, can be automated, effective removal of phospholipids. nih.govrsc.org | Can be more expensive and require more method development than PPT or LLE. |
Spectroscopic Characterization in Research Contexts
Spectroscopic techniques are fundamental in the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of chemical compounds. aralresearch.commdpi.com In the context of this compound, both ¹H and ¹³C NMR are employed to provide a comprehensive structural analysis. NMR is instrumental in confirming compound structures, identifying purity, and analyzing ingredients in drug development. aralresearch.com
¹H NMR spectra of this compound provide information on the chemical environment of the hydrogen atoms. A key application is distinguishing between 5α and 5β isomers of 3-oxosteroids, which can be achieved even with low-frequency ¹H NMR spectra. researchgate.net The chemical shifts and coupling constants of protons, particularly in ring A of the steroid, are indicative of the stereochemistry at the A/B ring junction. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shift of each carbon atom is unique to its local electronic environment, allowing for the complete assignment of the carbon framework of this compound.
Table 1: Representative ¹H NMR Spectral Data for this compound (Note: Specific chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). Data is illustrative and can vary based on solvent and instrument frequency.)
| Proton Assignment | Approximate Chemical Shift (δ, ppm) |
| C18-H₃ | ~0.67 |
| C19-H₃ | ~1.02 |
| C21-H₃ | ~0.91 |
| C26-H₃ / C27-H₃ | ~0.86 |
| Protons on Ring A/B | 2.0 - 2.5 |
This table is interactive. You can sort the data by clicking on the column headers.
Advanced 1D and 2D NMR techniques are utilized to determine the structure of more complex molecules and can be applied to study this compound in various research settings, from pharmaceutical analysis to metabolomics. aralresearch.comnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound (molecular formula C₂₇H₄₆O), HRMS provides an exact mass measurement, which helps to confirm its identity. nih.gov
The fragmentation patterns observed in the mass spectrum give valuable structural information. Electron ionization (EI) is a common technique used in conjunction with gas chromatography-mass spectrometry (GC-MS) for analyzing steroids like this compound. The resulting mass spectrum shows a molecular ion peak and various fragment ions. The analysis of these fragments helps in identifying the core steroid structure and its functional groups. nih.gov Studies on related 5-alpha-hydroxysteroids have used isotopic labeling and metastable ion defocusing to understand the origin of specific ions in the spectra. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₄₆O | nih.gov |
| Molecular Weight | 386.65 g/mol | nih.gov |
| Exact Mass | 386.354866087 Da | nih.gov |
| Common m/z Peaks (EI) | 386 (M+), 371, 246, 231 |
This table is interactive. You can sort the data by clicking on the column headers.
Different mass spectrometry techniques, including GC-MS, tandem mass spectrometry (MS-MS), and liquid chromatography-mass spectrometry (LC-MS), are available and provide diverse analytical capabilities for the characterization of this compound. nih.gov
X-ray Crystallography for Structural Confirmation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise coordinates of all atoms in the molecule, confirming its absolute stereochemistry and conformation.
Quantification in Complex Biological Matrices
Accurate quantification of this compound in biological samples such as plasma, serum, or tissues is essential for understanding its physiological and pathological roles. Mass spectrometry-based methods are preferred for their high sensitivity and specificity.
Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is the gold standard for quantitative analysis in complex matrices. This method involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation. nih.gov This labeled compound serves as an internal standard.
Because the stable isotope-labeled internal standard is chemically identical to the analyte, it experiences the same variations during sample extraction, cleanup, derivatization, and ionization. nih.govnih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects. nih.gov This approach has been successfully used for quantifying various metabolites, including ketone bodies, in biological matrices. nih.gov
Internal Standard Selection and Validation
The selection of an appropriate internal standard (IS) is critical for the accuracy of quantitative methods. nih.govnih.gov The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. nih.govresearchgate.net
When a stable isotope-labeled standard is not available, a structural analog can be used. For instance, 5α-Cholestane has been used as an internal standard for the quantification of cholesterol and other sterols in various products. However, structural analogs may not perfectly mimic the behavior of the analyte during analysis, which can introduce inaccuracies. cerilliant.com
The validation process for an internal standard is rigorous. It involves ensuring that the IS does not interfere with the analyte signal, is free of impurities that could co-elute with the analyte, and provides a consistent response across the expected concentration range of the analyte. cerilliant.comnih.gov The concentration of the added IS must be carefully chosen to be in an appropriate ratio to the endogenous analyte. nih.gov
Method Validation Parameters (e.g., Sensitivity, Reproducibility)
The validation of analytical and bioanalytical methods is crucial to ensure the reliability and accuracy of the quantification of this compound in various matrices. While specific validation data for methods solely focused on this compound are not extensively detailed in publicly available literature, the validation parameters can be inferred from methodologies developed for the analysis of similar neutral sterols and ketosteroids, which commonly employ gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The key validation parameters include sensitivity (limit of detection and limit of quantification), reproducibility (precision), and accuracy (recovery). These parameters are established through rigorous testing to demonstrate that the analytical method is suitable for its intended purpose.
Sensitivity
Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10:1.
For the analysis of sterols and ketosteroids in biological samples, LC-MS/MS methods generally offer high sensitivity. For instance, a validated LC-MS/MS method for the quantification of various phytosterols (B1254722) reported LOQs in the range of 2.3 to 4.1 ng/mL. researchgate.net In another study focusing on a series of oxysterols, the lower limit of detection (LLOD) and lower limit of quantification (LLOQ) were also determined to ensure high sensitivity. mdpi.com For GC-MS methods, which are also frequently used for sterol analysis, sensitivity is also a critical parameter, with LOD and LOQ values being established to ensure trace-level detection in complex matrices like freshwater sediments. nih.govnih.gov
Table 1: Representative Sensitivity Parameters for Sterol Analysis by LC-MS/MS
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 2.3 - 4.1 ng/mL | researchgate.net |
| Signal-to-Noise Ratio (for LOQ) | ≥ 10 | nih.gov |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | nih.gov |
Reproducibility (Precision)
Reproducibility, or precision, of an analytical method describes the closeness of repeated measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses variability within the same day, and inter-day precision (intermediate precision), which measures variability across different days.
In validated methods for sterol analysis, acceptable precision is a key indicator of method reliability. For example, a validated LC-MS/MS method for phytosterols demonstrated intra-day precision with RSD values between 2.6% and 6.4%, and inter-day precision with RSD values ranging from 3.8% to 7.3%. researchgate.net Similarly, a study on the determination of non-cholesterol sterols in serum using LC-MS/MS reported intra- and inter-run variabilities for various sterols. nih.gov For GC-MS analysis of fecal sterols, the method precision was found to range from 1% to 18%, depending on the analyte and matrix. nih.gov
Table 2: Representative Reproducibility Data for Sterol Analysis
| Precision Type | Analytical Method | Typical RSD (%) | Reference |
|---|---|---|---|
| Intra-day | LC-MS/MS | 2.6 - 6.4 | researchgate.net |
| Inter-day | LC-MS/MS | 3.8 - 7.3 | researchgate.net |
| Method Precision | GC-MS | 1 - 18 | nih.gov |
| Intra-run Variability (Serum) | LC-MS/MS | 4.7 - 10.3 | nih.gov |
| Inter-run Variability (Serum) | LC-MS/MS | 4.6 - 9.5 | nih.gov |
Accuracy (Recovery)
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. In these experiments, a known amount of the analyte is added (spiked) into a blank matrix, and the percentage of the spiked analyte that is detected by the analytical method is calculated.
For the quantification of sterols, recovery is a critical parameter to account for any loss of analyte during sample preparation and analysis. A validated LC-MS/MS method for phytosterols showed average recoveries ranging from 95% to 105%. researchgate.net In another study, apparent recovery values for sterols in fortified environmental samples were between 90% and 110%. nih.gov Furthermore, a method for analyzing non-cholesterol sterols in serum reported satisfactory recovery results ranging from 89.8% to 113.1%. nih.gov
Table 3: Representative Accuracy (Recovery) Data for Sterol Analysis
| Analytical Method | Matrix | Typical Recovery (%) | Reference |
|---|---|---|---|
| LC-MS/MS | Aloe Vera Gel Powder | 95 - 105 | researchgate.net |
| GC-MS | Environmental Samples | 90 - 110 | nih.gov |
| LC-MS/MS | Serum | 89.8 - 113.1 | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and energy of molecules, which in turn determines their geometry, reactivity, and spectroscopic properties.
Quantum chemical methods, such as Density Functional Theory (DFT) and coupled-cluster methods like CCSD(T), are instrumental in mapping out the pathways of chemical reactions. ucsb.eduresearchgate.net These calculations allow researchers to model the transformation of reactants to products through high-energy transition states. By calculating the energy difference between the reactants and the transition state, the activation energy of a reaction can be determined, providing a measure of the reaction rate. ucsb.edu
For a steroid like 5alpha-Cholestan-3-one (B1202042), these methods can be applied to explore various potential reactions, such as the reduction of the C3-ketone, enolate formation, or other metabolic transformations. The calculations can identify the most energetically favorable reaction pathway, elucidate the geometry of the transition state, and explain the stereoselectivity of a reaction. This theoretical approach helps in understanding the underlying principles of a compound's reactivity and can guide the synthesis of new derivatives.
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds and the energy associated with them. lumenlearning.comlibretexts.org The goal is to identify the most stable conformation, known as the energy minimum. For complex molecules like steroids, which have a rigid tetracyclic core, understanding the subtle conformational preferences is crucial.
For cholestane (B1235564) derivatives, the steroid backbone generally adopts a stable chair conformation in its A, B, and C rings. mdpi.com Quantum chemical calculations, particularly DFT, are used to perform geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. mdpi.com These calculations can confirm the stability of the chair conformations and determine the precise bond lengths, bond angles, and dihedral angles that characterize the energy minimum structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also indicate regions of the molecule that are most likely to be involved in receptor binding and chemical reactions. mdpi.com
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com These studies are fundamental in pharmacology and biochemistry for understanding and predicting molecular interactions.
Steroids are transported in the bloodstream primarily by binding to plasma proteins like human serum albumin (HSA). mdpi.com Molecular docking simulations are widely used to investigate these interactions. HSA has three major binding sites, often referred to as Sudlow's sites I, II, and III. mdpi.comnih.gov
In a study on a closely related cholestane derivative, 3β,6β-diacetoxy-5α-cholestan-5-ol, molecular docking was used to explore its binding to HSA. The simulations revealed that the steroid could bind favorably at all three sites, with the highest binding energy observed at site III. mdpi.com The strength of this interaction is quantified by the binding affinity (or binding score), with more negative values indicating a stronger, more stable interaction. mdpi.com The calculated Gibbs free energy (ΔG°) can also show whether the binding process is spontaneous. mdpi.com
These docking studies also provide detailed information about the specific non-covalent interactions that stabilize the ligand-protein complex. For instance, the study identified key hydrogen bonds between the steroid's oxygen atoms and amino acid residues such as Tyrosine (TYR411) and Arginine (ARG410) within the protein's binding pocket. mdpi.com Such detailed interaction mapping is crucial for understanding the structural basis of steroid transport and activity.
Table 1: Molecular Docking Parameters for a Cholestane Derivative with Human Serum Albumin (HSA) Data from a study on 3β,6β-diacetoxy-5α-cholestan-5-ol, a related compound, illustrating typical interactions for this steroid class.
| Binding Site | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (via Hydrogen Bonds) |
| Site I | -8.2 | Not specified |
| Site II | -8.5 | TYR411, ARG410 |
| Site III | -8.6 | Not specified |
Predictive Modeling in Steroid Biochemistry and Drug Discovery
Predictive modeling in drug discovery utilizes computational methods to forecast the biological activity and properties of chemical compounds before they are synthesized and tested. Steroids, with their diverse biological roles, are a major focus of such modeling efforts. nih.gov Natural and synthetic steroids can act as tissue-specific regulators and have therapeutic potential in a wide range of diseases. nih.gov
The fundamental structure of this compound can serve as a scaffold or starting point in the design of new therapeutic agents. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed by correlating the structural features of a series of steroid derivatives with their measured biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
For example, predictive modeling has been used to identify cyanosteroid derivatives as potential inhibitors of the enzyme 5α-reductase, which is a key target in the treatment of benign prostatic hyperplasia. nih.gov By incorporating this compound and its analogs into large datasets, computational models can help identify the key structural modifications that would enhance binding to a specific enzyme or receptor, thereby accelerating the discovery of new and more effective steroid-based drugs. nih.gov
Translational Research and Potential Applications
Diagnostic Biomarker Development (e.g., in CTX)
5alpha-Cholestan-3-one (B1202042) is a metabolic intermediate in the biosynthesis of cholestanol (B8816890) from cholesterol. This pathway is of particular interest in the context of Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive genetic disorder. rarediseases.org CTX is caused by mutations in the CYP27A1 gene, which leads to a deficiency of the mitochondrial enzyme sterol 27-hydroxylase. rarediseases.org This enzymatic defect impairs the conversion of cholesterol into the bile acid chenodeoxycholic acid, resulting in the accumulation of cholesterol and cholestanol in various tissues, including the brain, tendons, and lenses of the eyes. rarediseases.org
While the hallmark biochemical indicator for CTX is a high plasma concentration of cholestanol, the condition is also characterized by elevated levels of other cholesterol precursors and bile alcohols. nih.govfrontiersin.org Research has demonstrated that the excessive deposition of cholestanol in CTX arises from the accentuation of the normal biosynthetic pathway from cholesterol. nih.govnih.gov As an intermediate in this pathway, this compound is relevant to the pathophysiology of the disease. Although not the primary diagnostic marker, its place in the metabolic cascade that is disrupted in CTX underscores the importance of understanding the complete steroid profile in patients.
Below is a table summarizing the key biochemical abnormalities observed in Cerebrotendinous Xanthomatosis.
| Biomarker Category | Finding in CTX | Significance |
| Plasma Cholestanol | High concentration | Primary diagnostic hallmark of the disease. nih.govfrontiersin.org |
| Plasma Cholesterol | Normal-to-low concentration | Distinguishes CTX from other lipid storage disorders. nih.gov |
| Bile Acid Precursors | Increased levels in plasma and bile | Reflects the enzymatic block in the bile acid synthesis pathway. frontiersin.org |
| Bile Alcohols | High levels of glucuronides in plasma and urine | Indicates alternative metabolic pathways are being utilized. frontiersin.org |
| Chenodeoxycholic Acid | Decreased levels | A direct consequence of the sterol 27-hydroxylase deficiency. nih.gov |
Precursor for Synthesis of Biologically Active Steroid Derivatives in Pharmaceutical Research
In pharmaceutical research, this compound serves as a valuable precursor for the synthesis of novel, biologically active steroid derivatives. Its inherent steroid scaffold and reactive ketone group at the C-3 position make it a versatile starting material for chemical modifications aimed at producing compounds with therapeutic potential.
Research has focused on modifying the steroid nucleus to develop new anticancer agents. By introducing heterocyclic rings or other functional groups onto the cholestane (B1235564) framework, scientists can create new molecular entities with potentially enhanced or novel pharmacological activities. For instance, the synthesis of novel aza-steroids and cholestanoheterocyclic steroids has been explored as a strategy for developing new antiproliferative and cytotoxic agents for cancer treatment. mdpi.com The introduction of functional groups like oximes into the steroid scaffold has been shown to yield molecules with significant antitumor activities and inhibitory effects on enzymes involved in cancer progression. researchgate.net
The table below highlights examples of steroid derivatives synthesized from precursors like this compound and their potential therapeutic applications.
| Derivative Class | Synthetic Approach | Potential Application |
| Aza-Steroids | Introduction of nitrogen atoms into the steroid ring system. mdpi.com | Anticancer agents with antiproliferative and cytotoxic effects. mdpi.com |
| Steroidal Oximes | Conversion of the ketone group to an oxime. researchgate.net | Antitumor agents; inhibitors of enzymes like aromatase and 5α-reductase. researchgate.net |
| Chalcone-Based Steroids | Condensation reactions to attach chalcone moieties. | Development of novel antioxidant and anticancer compounds. mdpi.com |
Research Tools for Studying Steroid Metabolism and Signaling Pathways
This compound is an important tool for in vitro and in vivo studies of steroid metabolism and the enzymes that regulate these pathways. As a known intermediate, it can be used as a substrate to investigate the kinetics, specificity, and inhibition of various enzymes involved in steroidogenesis.
A key example is its use in studying hydroxysteroid dehydrogenases (HSDs). Research on rat liver microsomes has utilized this compound to characterize the activity of 3-beta-hydroxysteroid dehydrogenase, an enzyme that catalyzes its conversion to 5alpha-cholestan-3beta-ol, requiring NADPH as a cofactor. nih.gov Such studies have revealed that the microsomal preparations also convert this compound to its 3-alpha epimer, 5alpha-cholestan-3alpha-ol, and have helped to differentiate the substrate specificities and cofactor requirements of various HSD enzymes. nih.gov These investigations are crucial for understanding the metabolic balance between different steroid forms and how this balance contributes to physiological homeostasis.
The use of this compound as a research tool is summarized in the table below.
| Research Area | Application of this compound | Example Study |
| Enzyme Kinetics | Serves as a substrate to measure the activity and properties of steroidogenic enzymes. | Characterization of 3-beta-hydroxysteroid dehydrogenase from rat liver microsomes. nih.gov |
| Metabolic Pathway Analysis | Used to trace the conversion of cholesterol to its various metabolites. | Elucidating the biosynthetic pathway of cholestanol. nih.govnih.gov |
| Enzyme Specificity | Helps determine the specific substrates that different isoforms of an enzyme will act upon. | Differentiating the activity of 3-alpha and 3-beta hydroxysteroid dehydrogenases. nih.gov |
Future Directions and Emerging Research Avenues
Elucidation of Undefined Metabolic Fates and Novel Metabolites
The metabolic pathway of 5alpha-Cholestan-3-one (B1202042) is primarily characterized by its reduction to alcohol derivatives. However, the full extent of its metabolic fate remains an area of active investigation. The primary known conversions involve the action of hydroxysteroid dehydrogenases located in the microsomal fraction of the liver. nih.gov These enzymes catalyze the reduction of the 3-oxo group to form two stereoisomers: 5alpha-cholestan-3beta-ol and 5alpha-cholestan-3alpha-ol. nih.gov The reaction leading to the 3beta-epimer specifically requires NADPH as a hydrogen donor, while the formation of the 3alpha-epimer can utilize either NADH or NADPH. nih.gov In rat liver microsomes, the formation of 5alpha-cholestan-3beta-ol is heavily favored, with a production ratio of approximately 10:1 over the 3alpha form. nih.gov
While this reductive pathway is well-documented, research into other potential metabolic transformations is ongoing. The exploration of divergent pathways in other organisms provides clues to novel metabolic possibilities. For instance, in the starfish Asterias rubens, this compound is not only reduced but also serves as a precursor in a pathway leading to 5alpha-cholest-7-en-3beta-ol, an intermediate in the synthesis of α7 sterols that are characteristic of echinoderms. The elucidation of analogous, currently undefined, downstream metabolic pathways in mammals is a key future direction. This research may uncover novel bioactive steroids derived from this compound that could play significant roles in physiology and pathology.
Table 1: Documented Enzymatic Reduction of this compound
| Product | Enzyme Class | Subcellular Location | Cofactor(s) |
|---|---|---|---|
| 5alpha-cholestan-3beta-ol | 3-beta-hydroxysteroid dehydrogenase | Microsomes | NADPH |
Advanced Mechanistic Studies on Cellular and Subcellular Interactions
Understanding the precise mechanisms by which this compound interacts with cellular and subcellular components is fundamental to defining its biological role. Beyond its processing in liver microsomes, research has begun to uncover its effects on other cellular systems, such as the nervous system.
A significant area of emerging research is its impact on neuronal function. Advanced studies at the mouse neuromuscular junction have revealed that this compound can modulate synaptic transmission. At nanomolar concentrations, it has been shown to decrease the amplitude of evoked endplate currents without affecting spontaneous miniature endplate currents. This suggests an effect on the process of neurotransmitter release following an action potential. The compound was found to reduce the number of synaptic vesicles that are actively recruited for release during high-frequency stimulation. Mechanistically, these effects appear to be dependent on membrane cholesterol, as cholesterol depletion or saturation of the membrane mitigates the influence of this compound. This indicates that the compound may alter the phase properties of the presynaptic membrane, potentially through interactions with lipid rafts.
Future mechanistic studies are expected to explore its interactions with specific cellular receptors. While it is known to be a substrate for certain enzymes, its potential to act as a ligand for nuclear receptors that govern lipid and xenobiotic metabolism, such as the Liver X Receptor (LXR), Pregnane X Receptor (PXR), and Farnesoid X Receptor (FXR), is an area ripe for investigation. researchgate.netnih.gov These receptors are master regulators of cholesterol homeostasis and detoxification pathways, and identifying a direct interaction could link this compound to the broader regulatory networks of metabolic control. researchgate.net
Table 2: Observed Effects of this compound at the Mouse Neuromuscular Junction
| Parameter | Observation | Implication |
|---|---|---|
| Evoked Endplate Current (EPC) Amplitude | Decreased | Reduction in neurotransmitter release |
| Synaptic Vesicle Recycling | Reduced number of active vesicles | Impairment of synaptic efficiency during high-frequency stimulation |
Development of Novel Analytical Approaches for Trace Analysis
The accurate quantification of this compound in biological matrices is essential for studying its metabolism and function, but this is often challenging due to its low endogenous concentrations and the complexity of the sample matrix. Standard methods often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov However, future research necessitates the development of novel analytical approaches with enhanced sensitivity and specificity for trace-level analysis.
A promising direction is the advancement of LC-tandem mass spectrometry (LC-MS/MS) methods, which offer superior selectivity. Inspiration can be drawn from methodologies developed for structurally similar ketosteroids. For example, a highly sensitive method for quantifying 7alpha-hydroxy-4-cholesten-3-one (B24208) (C4), a biomarker for bile acid synthesis, was developed using a derivatization strategy. nih.gov In this approach, the C4 molecule is derivatized into a picolinoyl ester, which significantly enhances ionization efficiency in the mass spectrometer's electrospray source. nih.gov This chemical modification resulted in a 1,000-fold increase in sensitivity compared to conventional HPLC-UV methods, with a detection limit of 100 femtograms. nih.gov
The development of similar derivatization strategies for this compound could dramatically lower its limit of quantification in complex samples like serum or tissue extracts. Combining such strategies with stable isotope dilution techniques, where a known amount of a heavy-isotope-labeled version of the analyte is added to the sample as an internal standard, ensures high accuracy and precision. nih.gov Future work will likely focus on optimizing derivatization reactions, sample extraction procedures (such as salting-out assisted liquid-liquid extraction), and chromatographic separation to create robust and high-throughput methods suitable for clinical and research applications. nih.gov
Table 3: Performance of a High-Sensitivity LC-MS/MS Method for a Related Steroid (C4)
| Parameter | Result | Significance |
|---|---|---|
| Technique | LC-ESI-MS/MS with picolinoyl ester derivatization | Derivatization enhances signal intensity |
| Detection Limit | 100 fg | Approximately 1,000x more sensitive than HPLC-UV |
| Precision (RSD) | 3.9% - 5.7% | High reproducibility |
Integration of Omics Data for Systems-Level Understanding of Sterol Pathways
To fully comprehend the role of this compound within the complex network of sterol metabolism, a systems-level approach is required. The integration of data from various "omics" disciplines, particularly metabolomics and lipidomics, offers a powerful strategy to achieve this. nih.govnih.gov These technologies provide a comprehensive snapshot of the small molecules present in a biological system, allowing researchers to observe fluctuations in metabolite levels in response to various stimuli or in different disease states. mdpi.com
Metabolomics and lipidomics studies typically employ mass spectrometry-based platforms to identify and quantify hundreds to thousands of metabolites simultaneously. researchgate.net By applying these techniques to large-scale cohort studies, it is possible to identify metabolic signatures associated with specific conditions. nih.gov Although specific omics studies centered on this compound are not yet widely reported, the methodology holds immense potential. For instance, an untargeted metabolomics analysis of serum or liver tissue could reveal novel correlations between the concentration of this compound and other metabolites, potentially identifying previously unknown metabolic pathways or regulatory loops.
Future research will likely involve multi-omics approaches, integrating metabolomic data with proteomic and transcriptomic data. This allows for the connection of changes in metabolite levels with alterations in the expression of enzymes and regulatory proteins. By mapping these integrated datasets onto established metabolic pathway databases, such as KEGG, researchers can build comprehensive models of sterol metabolism and pinpoint the precise role of this compound within this network. semanticscholar.org This systems-level understanding is critical for identifying how disruptions in its metabolism may contribute to diseases like metabolic syndrome or cardiovascular disease. nih.gov
Exploration of Therapeutic Modalities Targeting Sterol Metabolism
The enzymes that regulate the metabolism of this compound represent potential targets for therapeutic intervention. The 5alpha-reductases are a key family of enzymes involved in the metabolism of a wide range of steroids. nih.gov Inhibitors of these enzymes, such as finasteride (B1672673) and dutasteride, are already in clinical use. While primarily known for their effects on androgens, these drugs have broader effects on steroid metabolism. Research suggests that by inhibiting 5alpha-reductase activity, these compounds can alter the clearance of glucocorticoids and mineralocorticoids, which may have downstream consequences such as potentiating insulin (B600854) resistance and metabolic syndrome. nih.gov This highlights the therapeutic potential—and risks—of targeting this metabolic node.
Furthermore, studies on compounds structurally related to this compound suggest potential therapeutic applications in metabolic disorders. Dietary supplementation with cholest-5-en-3-one in a mouse model of obesity-associated metabolic disorders was shown to alleviate hyperglycemia and hyperinsulinemia while reducing inflammatory markers. This finding suggests that modulating the levels or activities of similar ketosteroids could be a viable strategy for managing metabolic diseases.
Future exploration in this area will focus on developing more specific modulators of the enzymes that produce or degrade this compound. This could involve the design of inhibitors for the specific 3-hydroxysteroid dehydrogenase isoforms that catalyze its reduction. Such targeted therapies could offer a more precise way to manipulate sterol pathways, potentially providing new treatments for cholestatic liver disorders, metabolic syndrome, and other conditions where sterol metabolism is dysregulated. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5alpha-Cholestan-3-one in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical oxidation of cholesterol derivatives. For example, cholesterol oxidase from Pseudomonas sp. strain ST-200 catalyzes the oxidation of cholestanol to this compound, consuming 2 moles of O₂ and producing 1 mole of H₂O₂ per reaction cycle . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (¹H, ¹³C) and mass spectrometry are critical. Ensure reproducibility by adhering to protocols in peer-reviewed journals, including detailed experimental sections with reagent sources and instrumentation specifications .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is standard for assessing purity. For structural confirmation, use Fourier-transform infrared spectroscopy (FTIR) to identify ketone functional groups (C=O stretch at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) to resolve stereochemical details. Cross-validate results with X-ray crystallography if single crystals are obtainable. Always include positive controls (e.g., commercial standards) and report detection limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic oxidation mechanisms of this compound?
- Methodological Answer : Discrepancies in oxidation pathways (e.g., differences in O₂ consumption or byproduct profiles) may arise from enzyme isoforms or reaction conditions. To address this:
- Conduct comparative studies using purified isoforms of cholesterol oxidase under standardized conditions (pH 7.0–7.5, 37°C).
- Employ stopped-flow kinetics and isotopic labeling (¹⁸O₂) to trace oxygen incorporation pathways.
- Use LC-MS/MS to quantify intermediates like 6beta-hydroperoxycholest-4-en-3-one, which may spontaneously decompose into secondary products .
- Reference conflicting studies to contextualize variables (e.g., microbial source of enzymes, substrate concentrations) .
Q. What experimental strategies are recommended to investigate this compound's role in brassinosteroid biosynthesis pathways?
- Methodological Answer :
- Genetic Approaches : Use Arabidopsis thaliana mutants (e.g., det2) with disrupted brassinosteroid biosynthesis. Apply exogenous this compound and monitor phenotypic rescue (e.g., hypocotyl elongation) via microscopy and transcriptomic analysis of brassinosteroid-responsive genes .
- Isotopic Tracer Studies : Feed ¹³C-labeled this compound to plant cell cultures and track incorporation into brassinolide using LC-MS/MS.
- Enzyme Assays : Purify candidate enzymes (e.g., cytochrome P450s) and test in vitro conversion of this compound to downstream intermediates. Include cofactors like NADPH and O₂ .
Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between this compound derivatives and target proteins (e.g., BIL1/BZR1 in brassinosteroid signaling). Focus on steric and electronic modifications to the cholestane backbone .
- In Silico Screening : Generate a derivative library with substituents at C-3 or C-16. Predict pharmacokinetic properties (logP, solubility) using tools like SwissADME.
- Validation : Synthesize top candidates and test in cell-based assays (e.g., luciferase reporters for brassinosteroid-responsive promoters) .
Q. What statistical approaches are critical for analyzing dose-response data involving this compound in metabolic studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values. Use software like GraphPad Prism for robust error estimation.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., wild-type vs. mutant plants) across multiple concentrations. Adjust for multiple comparisons (e.g., Tukey’s HSD).
- Meta-Analysis : Aggregate data from independent studies to identify consensus dose thresholds or outliers, ensuring homogeneity in experimental conditions .
Key Considerations for Experimental Design
- Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including raw data deposition in public repositories .
- Ethical Compliance : Adhere to institutional biosafety protocols when handling genetically modified organisms or bioactive compounds .
- Data Contradictions : Address discrepancies by replicating experiments with orthogonal methods (e.g., enzymatic assays vs. genetic knockout models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
